1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
Overview
Description
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a difluoroethyl group and a nitro group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole typically involves the introduction of the difluoroethyl group and the nitro group onto the pyrazole ring. One common method includes the reaction of 4-nitro-1H-pyrazole with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-(2,2-difluoroethyl)-4-amino-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitro and difluoroethyl groups.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors through the interaction of its nitro and difluoroethyl groups with the active site of the target molecule. The difluoroethyl group can enhance binding affinity and specificity due to its lipophilic and electron-withdrawing properties, while the nitro group can participate in redox reactions, affecting the target’s activity.
Comparison with Similar Compounds
- 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole
- 1-(2,2-Difluoroethyl)-4-nitro-3-methyl-1H-pyrazole
- 1-(2,2-Difluoroethyl)-4-nitro-1H-imidazole
Comparison: 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole is unique due to the specific positioning of the nitro and difluoroethyl groups on the pyrazole ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets compared to similar compounds. For instance, the presence of the nitro group at the 4-position rather than the 3-position can alter the electronic distribution and steric effects, leading to different biological activities and chemical reactivities.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7)3-9-2-4(1-8-9)10(11)12/h1-2,5H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQIIEPTRYGDHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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